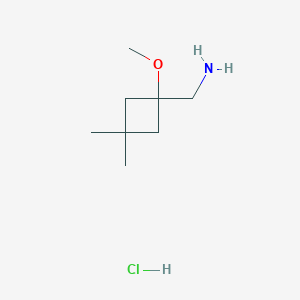

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride" is not directly discussed in the provided papers. However, the papers do mention methoxamine hydrochloride, which is a synthetic amine with therapeutic uses. Methoxamine hydrochloride is known for its effectiveness in terminating attacks of supraventricular tachycardia and preventing hypotension induced by spinal anesthesia .

Synthesis Analysis

The synthesis of methoxamine hydrochloride is not detailed in the provided papers. However, as a synthetic amine, its synthesis would involve chemical reactions to introduce the methoxy group and the dimethylcyclobutyl group to the amine, followed by the formation of the hydrochloride salt .

Molecular Structure Analysis

While the molecular structure of "(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride" is not analyzed in the papers, methoxamine hydrochloride's structure includes a beta-hydroxyisopropylamine moiety with a methoxyphenyl group. The structure is likely to influence its pharmacological properties, such as its sympathomimetic effects .

Chemical Reactions Analysis

The chemical reactions involving methoxamine hydrochloride are not explicitly discussed in the papers. However, as a sympathomimetic compound, methoxamine hydrochloride interacts with adrenergic receptors, which may explain its clinical effects in treating supraventricular tachycardia and preventing hypotension .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride" are not provided in the papers. Nonetheless, methoxamine hydrochloride's properties as a hydrochloride salt suggest it is likely soluble in water and may have a stable crystalline form, which is typical for hydrochloride salts of amines .

Scientific Research Applications

Neurochemical Profile and Antidepressant Activity

A novel bicyclic compound demonstrated a neurochemical profile predictive of antidepressant activity. This compound, similar in some structural aspects to the query, inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin) without inhibiting monoamine oxidase. This profile suggests potential applications in developing antidepressants with fewer side effects common to tricyclic therapy (E. Muth et al., 1986).

Alpha-adrenergic Agonist Activity

Research on phenylethylamines related to methoxamine has shed light on the structural requirements for alpha 1-receptor agonist activity. Findings indicate that the presence of a hydroxyl group is necessary for direct alpha 1-adrenergic activity in open-chain compounds. This research suggests potential applications in developing more selective alpha-adrenergic agents (R. Demarinis et al., 1981).

Synthesis and Structural Characterization

A study on silicon-containing bis-azomethines involved the synthesis and characterization of compounds with potential applications in material science. The research focused on Schiff bases, which exhibited strong UV/Vis-absorption and fluorescence, suggesting their use in developing fluorescent materials and antimicrobial agents (M. Zaltariov et al., 2015).

One-Pot Synthesis of N-Methoxy-N-methylamides

A synthetic methodology for N-methoxy-N-methylamides from carboxylic acids was developed, offering an efficient route to these compounds at room temperature. This research provides valuable insights for synthetic organic chemistry, demonstrating a practical approach to synthesizing N-methoxy-N-methylamides, which can be useful intermediates in organic synthesis (Misoo Kim et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

(1-methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)4-8(5-7,6-9)10-3;/h4-6,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGNRGRGEZTFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)

![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)

![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)

![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)